3-氯左西替利嗪

描述

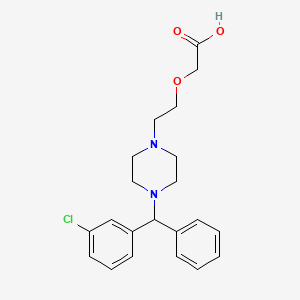

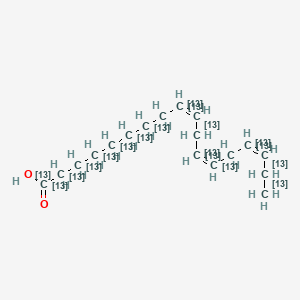

3-Chlorocetirizine is a chemical compound . It has a molecular formula of C21H25ClN2O3 and a molecular weight of 388.888 .

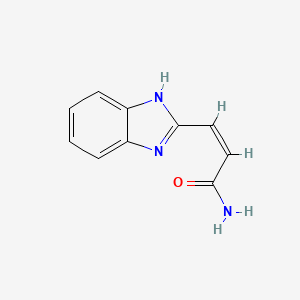

Synthesis Analysis

The synthesis of 3-Chlorocetirizine involves several steps . The process includes the condensation of 1-[(4-chlorophenyl)-phenylmethyl]piperazine with 2-chloroethoxy acetamide to obtain 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy acetamide, which upon hydrolysis gives cetirizine .

Molecular Structure Analysis

The molecular structure of 3-Chlorocetirizine consists of a piperazine ring substituted with a (3-chlorophenyl)(phenyl)methyl group and a 2-ethoxyacetic acid group .

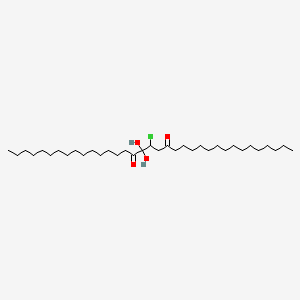

Physical And Chemical Properties Analysis

3-Chlorocetirizine has a density of 1.2±0.1 g/cm3, a boiling point of 535.1±45.0 °C at 760 mmHg, and a flash point of 277.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .

科学研究应用

1. 抗微生物活性

研究已经探讨了主要根管内病原体中各种化合物的抗微生物活性。虽然研究并未直接提到3-氯左西替利嗪,但强调了调查各种化合物的抗微生物性质的重要性,这可能是未来研究中3-氯左西替利嗪的潜在应用领域(Carson, Goodell, & McClanahan, 2005)。

2. 分析方法开发

作为左西替利嗪的相关化合物,3-氯左西替利嗪可能对开发检测药物中杂质的分析方法感兴趣。一项研究突出了开发稳定性指示的高效液相色谱法用于测定左西替利嗪盐酸左西替利嗪口服溶液中相关物质的方法,展示了在制药研究中精确分析方法的重要性(Akula, Sinha, & Han Jeong Seok, 2017)。

3. 环境影响评估

氯和相关化合物对环境的影响,特别是在废水处理中,是一个重要的研究领域。研究已经评估了氯化对废水中基因毒性的影响,这有助于了解氯化化合物的更广泛环境影响,可能包括3-氯左西替利嗪(Wang, Hu, & Wang, 2007)。

4. 药效动力学和药代动力学研究

左西替利嗪,与3-氯左西替利嗪相关的化合物,已经被广泛研究其药效动力学和药代动力学性质。关于左西替利嗪的研究提供了关于结构修饰如何影响这些化合物的药理特性的见解,例如在3-氯左西替利嗪中引入氯原子(Gandon & Allain, 2002)。

5. 抗炎和抗组胺效应

左西替利嗪的抗炎和抗组胺效应一直是一个感兴趣的课题,这也可能与3-氯左西替利嗪相关。这些研究为探索结构相关化合物如3-氯左西替利嗪的潜在抗炎或抗组胺活性提供了基础(Walsh, 2009)。

安全和危害

作用机制

Target of Action

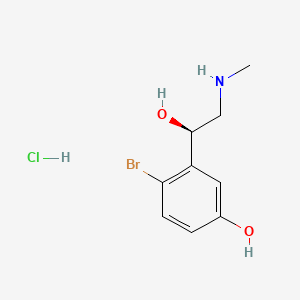

3-Chlorocetirizine, also known as Cetirizine 3-Chloro Impurity, is a derivative of cetirizine . Cetirizine is a selective Histamine-1 antagonist , which means it primarily targets the Histamine-1 (H1) receptors. These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

The mode of action of 3-Chlorocetirizine is likely similar to that of cetirizine, given their structural similarity. Cetirizine works by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

This pathway plays a key role in the body’s immune response to allergens .

Pharmacokinetics

Cetirizine, the parent compound, is known to have a half-life elimination of approximately 8 hours in adults . It also has a high protein binding capacity, with a mean plasma protein binding of 93% . These properties may influence the bioavailability of 3-Chlorocetirizine.

Result of Action

The result of 3-Chlorocetirizine’s action would be the alleviation of allergic symptoms. By inhibiting H1 receptors, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

属性

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorocetirizine | |

CAS RN |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)